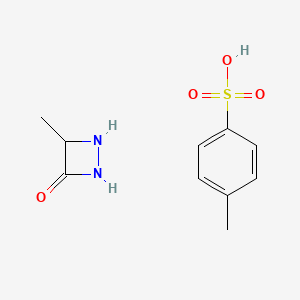![molecular formula C9H20BNO4S B2526022 N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide CAS No. 2377606-93-2](/img/structure/B2526022.png)
N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Conformational and Vibrational Analysis
The study of methanesulfonamide derivatives has been a subject of interest due to their structural and chemical properties. In the first paper, a comprehensive conformational analysis of methanesulfonamide-N,N'-1,2-ethanediylbis (msen) was conducted using vibrational and NMR spectroscopies, along with theoretical computations. The research identified six different rotational isomers through DFT calculations, with two isomers being the focus for vibrational spectral analysis. The most stable form of the msen molecule was determined to be the trans-trans-gauche(+)-eclipsed, synperiplanar (ttg(+)-e,bis) conformer, as supported by both experimental and theoretical data .
Molecular Structure and Self-association
The second paper explored the structure and self-association behavior of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide. The study utilized IR spectroscopy and quantum chemical methods to analyze the compound's behavior in solution and its proton affinities. It was found that in inert solvents, the compound forms cyclic dimers, while in crystal form, chain associates are formed through hydrogen bonding. The research also indicated that the carbonyl group in the compound is protonated only by very strong trifluoromethanesulfonic acid, while weaker acids lead to the formation of solvate H-complexes at various functional groups .
Synthesis Analysis
The third paper presented a one-step synthesis method for 2-substituted 1-methylsulfonylindoles from N-(2-halophenyl)methanesulfonamides. The reaction involved the use of terminal acetylenes in the presence of dichlorobis(triphenylphosphine)palladium, yielding 1-methylsulfonyl-indoles with various carbon-functional groups at the 2-position. This synthesis route provides a straightforward approach to creating substituted indoles, which are valuable in medicinal chemistry .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide, they do provide insights into the properties of related methanesulfonamide compounds. The studies suggest that these compounds exhibit interesting conformational behaviors, can form self-associated structures through hydrogen bonding, and can be synthesized efficiently through palladium-catalyzed reactions. These characteristics may be relevant when considering the properties of N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide, as it shares the methanesulfonamide moiety .
Chemical Reactions Analysis
The papers provided do not specifically address the chemical reactions of N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide. However, the synthesis of related compounds suggests that methanesulfonamides can participate in reactions that lead to the formation of heteroaromatic systems, such as indoles, which are significant in pharmaceutical applications. The reactivity of the methanesulfonamide group in these reactions is a key factor in the successful synthesis of these compounds .
Aplicaciones Científicas De Investigación
Methane and Its Derivatives in Scientific Research
Methane (CH4) and its derivatives play a significant role in various scientific research areas, ranging from environmental sciences to material chemistry. Despite the absence of direct references to "N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide," the following applications highlight the importance of related compounds:
Environmental Impact and Methanogenesis
- Methane as a Greenhouse Gas : Methane is a potent greenhouse gas with significant environmental impact. Research on methane's sources, including microbial methanogenesis, helps understand its role in climate change and potential mitigation strategies (Conrad, 2020).
- Methane Oxidation and Atmospheric Chemistry : Studies on methane oxidation are crucial for assessing methane's lifetime in the atmosphere and its overall contribution to global warming. The mechanisms of methane hydroxylation, for example, are important for both understanding atmospheric chemistry and developing cleaner industrial processes (Shilov & Shteinman, 2012).
Methanotrophs and Biotechnological Applications
- Methanotrophic Bacteria for Pollution Mitigation : Methanotrophs, bacteria that consume methane, have potential applications in reducing methane emissions from industrial sources and landfills. Their role in bioremediation of contaminated sites by converting methane to biomass and other valuable products is an area of active research (Strong, Xie, & Clarke, 2015).
Mecanismo De Acción
Target of Action
The primary target of N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide is the 5-lipoxygenase-activating protein (FLAP). FLAP is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme .
Mode of Action
N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide interacts with its target, FLAP, by binding to it. This binding regulates the activation of the 5-lipoxygenase enzyme, which is involved in the synthesis of leukotrienes, a group of bioactive lipids that play a key role in inflammation .
Biochemical Pathways
The compound’s action affects the leukotriene synthesis pathway. By regulating the activation of the 5-lipoxygenase enzyme, it controls the production of leukotrienes. These bioactive lipids are involved in various physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular diseases .
Pharmacokinetics
Its chemical stability has been indicated by a substantial energy gap between the highest occupied molecular orbital (homo) and the lowest unoccupied molecular orbital (lumo), as revealed by density functional theory (dft) calculations .
Result of Action
The molecular and cellular effects of N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide’s action include the regulation of leukotriene production. This can lead to a decrease in inflammation and allergic reactions, potentially providing therapeutic benefits in related conditions .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature
Propiedades
IUPAC Name |
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20BNO4S/c1-8(2)9(3,4)15-10(14-8)6-7-11-16(5,12)13/h11H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEUGHBERBEITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

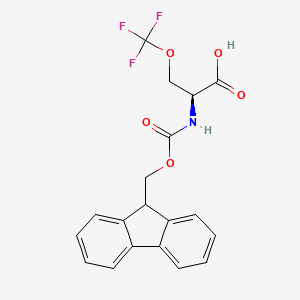
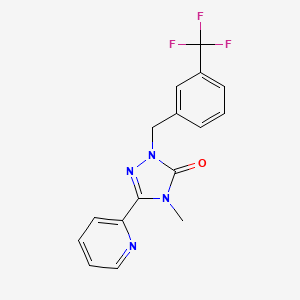
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2525942.png)

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2525945.png)
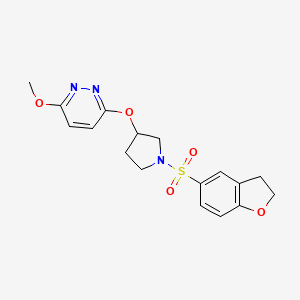
![2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2525948.png)
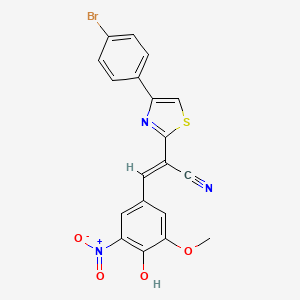
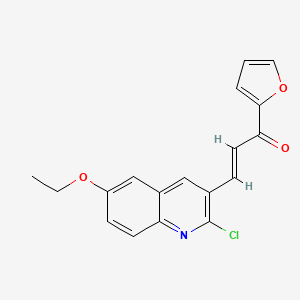
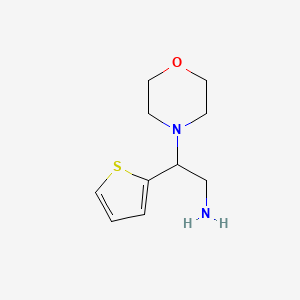
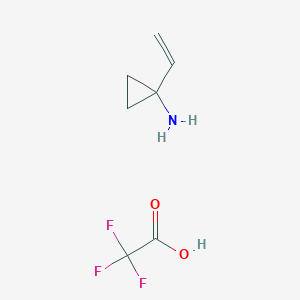
![tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate](/img/structure/B2525958.png)

